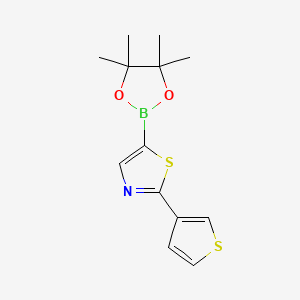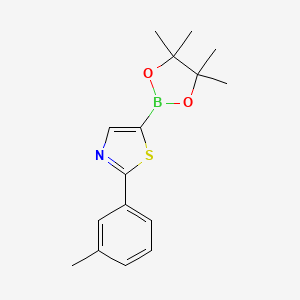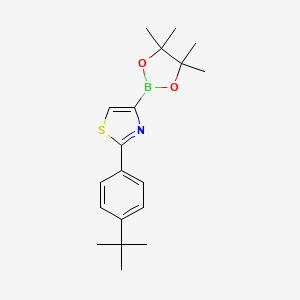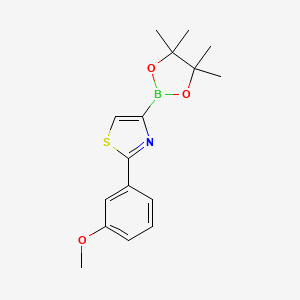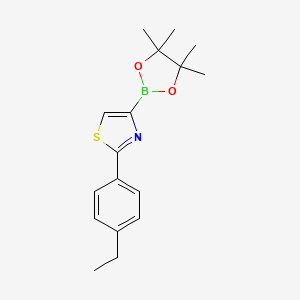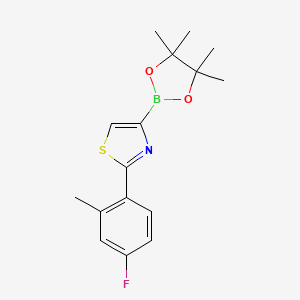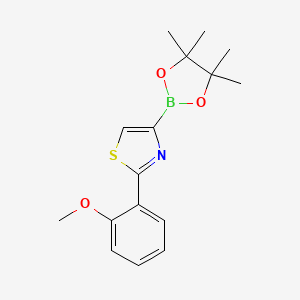
2-(2-Methoxyphenyl)thiazole-4-boronic acid pinacol ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2-Methoxyphenyl)thiazole-4-boronic acid pinacol ester, abbreviated as 2-MPTBP, is an organic compound that has recently gained scientific interest due to its potential applications in various fields. It is a type of boronic acid pinacol ester, which is a group of compounds that are used as reagents in organic synthesis and as catalysts in various chemical reactions. The structure of 2-MPTBP consists of a thiazole ring, two boronic acid groups, and a pinacol ester group. This compound has been studied for its potential applications in the fields of biology, chemistry, and medicine.
Wirkmechanismus
2-MPTBP is believed to act as a boronic acid pinacol ester, which is a group of compounds that are used as reagents in organic synthesis and as catalysts in various chemical reactions. The boronic acid group of 2-MPTBP is able to form a covalent bond with a variety of molecules, such as proteins, carbohydrates, and nucleic acids. This bond is believed to be responsible for the compound’s ability to bind to specific proteins and receptors in the body.
Biochemical and Physiological Effects
2-MPTBP has been studied for its potential applications in various scientific fields. In the field of biology, it has been studied for its potential as a reagent for protein labeling and for its ability to bind to specific proteins. In the field of chemistry, it has been studied for its potential as a catalyst for various organic reactions, such as the synthesis of polymers and the synthesis of peptides. In the field of medicine, it has been studied for its potential as a drug delivery system and for its ability to bind to specific receptors in the body.
Vorteile Und Einschränkungen Für Laborexperimente
2-MPTBP has several advantages and limitations when used in laboratory experiments. One of the main advantages of this compound is its low cost and ease of synthesis. This makes it ideal for use in a variety of experiments, such as protein labeling, drug delivery, and organic synthesis. However, 2-MPTBP also has some limitations. For example, it is not very soluble in water, which limits its use in aqueous solutions. Additionally, its boronic acid group can react with other molecules in aqueous solutions, which can lead to undesired side reactions.
Zukünftige Richtungen
The potential applications of 2-MPTBP are still being explored, and there are several potential future directions for research. For example, further research could be done to explore the compound’s potential as a drug delivery system, as well as its potential as a catalyst for organic reactions. Additionally, further research could be done to explore the compound’s potential as a reagent for protein labeling and its ability to bind to specific proteins. Finally, further research could be done to explore the compound’s potential as a reagent for peptide synthesis and its ability to bind to specific receptors in the body.
Synthesemethoden
2-MPTBP can be synthesized using a variety of methods. One of the most common methods is the reaction between 2-methoxyphenyl thiazole and pinacol boronic acid. This reaction proceeds via a nucleophilic addition reaction, in which the pinacol boronic acid acts as a nucleophile and adds to the thiazole ring of 2-methoxyphenyl thiazole. The reaction is typically carried out in the presence of a base, such as NaOH or KOH, and a catalytic amount of a Lewis acid, such as BF3 or SnCl2.
Wissenschaftliche Forschungsanwendungen
2-MPTBP has been studied for its potential applications in various scientific fields. In the field of biology, it has been studied for its potential as a reagent for protein labeling and for its ability to bind to specific proteins. In the field of chemistry, it has been studied for its potential as a catalyst for various organic reactions, such as the synthesis of polymers and the synthesis of peptides. In the field of medicine, it has been studied for its potential as a drug delivery system and for its ability to bind to specific receptors in the body.
Eigenschaften
IUPAC Name |
2-(2-methoxyphenyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-thiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20BNO3S/c1-15(2)16(3,4)21-17(20-15)13-10-22-14(18-13)11-8-6-7-9-12(11)19-5/h6-10H,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BMFKMVBIJBUKSW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CSC(=N2)C3=CC=CC=C3OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20BNO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Methoxyphenyl)thiazole-4-boronic acid pinacol ester | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



